2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester

Description

While FDME (CAS 4282-32-0) is extensively studied as a bio-based monomer for polymers like polyethylene furanoate (PEF) , the tetrahydro variant is less documented in the literature.

Properties

IUPAC Name |

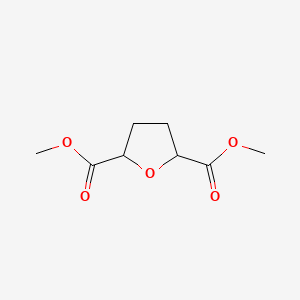

dimethyl oxolane-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLJNEHCXHAFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-furandicarboxylic acid, tetrahydro-, dimethyl ester typically involves the esterification of 2,5-furandicarboxylic acid with methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2,5-Furandicarboxylic acid+2CH3OHH2SO42,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester+H2O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient separation of the product and by-products. The use of high-purity methanol and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: 2,5-Furandicarboxylic acid.

Reduction: 2,5-Furandicarboxylic acid, tetrahydro-, diol.

Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Bio-based Polyesters

FDCA dimethyl ester is primarily utilized as a monomer for bio-based polyesters. It can replace PTA in the synthesis of polyethylene furanoate (PEF), which exhibits superior properties compared to traditional PET. PEF is particularly noted for its enhanced gas barrier properties, making it suitable for food and beverage packaging applications .

Table 1: Comparison of Properties between PEF and PET

| Property | PEF | PET |

|---|---|---|

| Gas Barrier | Superior | Standard |

| Renewable Source | Yes | No |

| Thermal Stability | Higher | Moderate |

Synthesis of Poly(trimethylene furandicarboxylate)

Another application involves the reaction of FDCA dimethyl ester with bio-based 1,3-propanediol to produce poly(trimethylene furandicarboxylate) (PTF). This polymer is characterized by its high quality and colorlessness, making it ideal for high-end packaging solutions .

Metal-Organic Frameworks (MOFs)

FDCA has been explored as a building block for the synthesis of metal-organic frameworks (MOFs). These frameworks are utilized in various applications including gas storage, separation processes, and catalysis. The incorporation of FDCA into MOFs enhances their stability and functional properties due to its unique chemical structure .

Green Chemistry Initiatives

The significance of FDCA dimethyl ester extends to its role in green chemistry. As a renewable feedstock derived from biomass, it aligns with sustainability goals by providing an alternative to traditional petrochemical processes. The US Department of Energy has identified FDCA as one of twelve priority chemicals for establishing a greener chemical industry .

One-Pot Synthesis from Galactaric Acid

Recent advancements have demonstrated efficient methods for synthesizing FDCA dimethyl ester from galactaric acid using dimethyl carbonate (DMC). This one-pot synthesis has shown promising yields and simplifies the production process by minimizing the need for multiple reaction steps .

Table 2: Synthesis Conditions for FDME from Galactaric Acid

| Parameter | Condition |

|---|---|

| Reaction Time | 2 hours |

| Temperature | 200 °C |

| Catalyst | Amberlyst-36 |

| Yield | 70% |

Mechanism of Action

The mechanism of action of 2,5-furandicarboxylic acid, tetrahydro-, dimethyl ester involves its interaction with various molecular targets. In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The furan ring structure allows for interactions with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

- FDME: Synthesized via sustainable routes using bio-derived galactaric acid and DMC, a green solvent. Fe₂(SO₄)₃ is optimal for cyclization and esterification but cannot be recycled due to reduction to Fe²⁺ .

- DEHF : Produced via conventional Fischer esterification with high yields but relies on concentrated H₂SO₄, generating waste .

- FDCAM: Utilizes oxidative esterification of HMF, avoiding unstable FDCA intermediates, but requires noble metal catalysts .

- Terephthalates: Fossil-based and non-renewable, but their established industrial processes ensure high efficiency .

Physicochemical and Functional Properties

Table 2: Property Comparison of FDME and Analogs

| Property | FDME (Aromatic) | DEHF | FDCAM | Terephthalate Esters (e.g., DEHT) |

|---|---|---|---|---|

| State at RT | Crystalline solid | Liquid | Liquid/Crystalline | Liquid |

| Solubility | Moderate in organics | High in non-polar media | High in polar media | High in plastics |

| Thermal Stability | ~200°C (decomposition) | Stable to ~150°C | ~180°C | Stable to >200°C |

| Applications | PEF production | PVC plasticizer | Polyester precursors | PET production, plasticizers |

Key Differences :

- FDME : Preferred for PEF synthesis due to its rigid aromatic structure, which enhances barrier properties compared to PET . However, its purification requires silica gel chromatography .

- DEHF : Acts as a bio-based plasticizer but lacks the mechanical strength of FDME-derived polymers .

- FDCAM : Offers easier purification than FDCA but shares similar thermal limitations .

- Terephthalates : Superior thermal stability but face sustainability challenges due to petrochemical reliance .

Environmental and Industrial Viability

- FDME: Scores highly in green chemistry metrics (atom economy, renewable feedstock) but requires energy-intensive autoclave conditions (200°C, 50 bar) .

- DEHF : High yield and compatibility with existing PVC infrastructure but generates acidic waste .

- FDCAM : Uses O₂ as a benign oxidant, aligning with green chemistry principles, but scalability of CoₓOᵧ-N@C catalysts needs validation .

- Terephthalates : Market dominance persists due to cost-effectiveness, but regulatory pressures favor bio-based alternatives like FDME .

Biological Activity

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester (FDME) is a compound of significant interest due to its potential biological activities and applications in various fields, particularly in biopolymers and pharmaceuticals. This article explores the synthesis, biological properties, and potential applications of FDME, supported by relevant research findings and data.

Synthesis of FDME

FDME can be synthesized through various methods. A notable approach involves the one-pot synthesis from galactaric acid using dimethyl carbonate (DMC) as a reagent. The reaction conditions were optimized to yield FDME with a purity of approximately 70% when using Amberlyst-36 as a catalyst at 200 °C for two hours . Additionally, recent studies have demonstrated scalable production methods from pectin-based aldaric acid, achieving yields around 50-91 mol% in laboratory and bench-scale experiments .

Antioxidant Properties

FDME has shown promising antioxidant activity. In vitro studies indicated that extracts containing FDME exhibited significant free radical scavenging abilities. The antioxidant potential was evaluated using various assays, including DPPH and reducing power assays. The results highlighted FDME's capacity to stabilize free radicals effectively .

Antibacterial Activity

Research has also demonstrated the antibacterial properties of FDME. It was identified as one of the key bioactive compounds in extracts from certain fungal species, showing effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent .

Case Studies

-

Antioxidant Activity Study :

- Objective : To evaluate the antioxidant capacity of FDME.

- Method : DPPH assay was employed to measure the scavenging effect.

- Results : FDME exhibited a significant reduction in DPPH radical concentration compared to control samples, indicating its strong antioxidant properties.

-

Antibacterial Efficacy :

- Objective : To assess the antibacterial activity of FDME against common pathogens.

- Method : MIC values were determined for various bacterial strains.

- Results : FDME demonstrated effective antibacterial activity with MIC values ranging from 0.625 to 20 mg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Research Findings Summary

Q & A

Q. What are the established synthesis routes for dimethyl 2,5-furandicarboxylate (FDME) from biomass-derived precursors?

- Methodological Answer : FDME is synthesized via esterification of 2,5-furandicarboxylic acid (FDCA) with methanol or through direct oxidation of 5-hydroxymethylfurfural (HMF). A scalable carboxylation route involves catalytic oxidation of HMF derivatives using Pt/C catalysts under alkaline conditions, achieving yields >90% . Enzymatic pathways using lipase B (e.g., Novozym 435) enable transesterification of FDCA dimethyl ester with diols under solvent-free conditions, producing oligoesters with controlled chain lengths .

Q. Which spectroscopic techniques are critical for characterizing FDME and its derivatives?

- Methodological Answer :

- NMR : H and C NMR confirm esterification completeness and regiochemistry (e.g., δ 3.8–3.9 ppm for methoxy groups) .

- FTIR : Peaks at 1720 cm (C=O stretch) and 1260 cm (C-O-C ester linkage) validate structural integrity .

- Mass Spectrometry : High-resolution MS (e.g., m/z 184 for FDME) identifies molecular ions and fragmentation patterns .

Q. What safety precautions are essential when handling FDME in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : FDME may cause skin/eye irritation (H315, H319, H335). Use nitrile gloves, safety goggles, and fume hoods during synthesis .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid dust accumulation to mitigate explosion risks .

Advanced Research Questions

Q. How do reaction conditions influence the enzymatic polymerization of FDME with aliphatic diols?

- Methodological Answer : Lipase B (Novozym 435) catalyzes polytransesterification at 60–80°C in dry toluene. Substrate molar ratios (e.g., 1:1 FDME:diol) and diol chain length (C2–C12) dictate oligomer size. For example, 1,4-butanediol yields cyclic oligoesters (degree of polymerization = 10–12) with 85% efficiency . Temperature modulation (40–70°C) adjusts crystallinity and thermal stability .

Q. What strategies resolve contradictions in reported crystallinity of FDME-derived polyesters?

- Methodological Answer : Crystallinity variations arise from glycol subunit parity (even vs. odd carbon chains). Poly(hexamethylene 2,5-furanoate) (C6) forms 3D crystalline phases, while poly(pentamethylene 2,5-furanoate) (C5) develops mesophases with 1D order. Post-synthesis annealing (120°C for 24 hrs) enhances crystallinity in even-chain polymers .

Q. How do electrochemical methods compare to enzymatic routes for FDCA/FDME production?

- Methodological Answer : Electrocatalytic oxidation of HMF in neutral electrolytes (e.g., 0.1 M PBS) using NiCoO electrodes achieves 98% FDCA yield at 1.4 V vs. RHE. Enzymatic cascades (e.g., alcohol oxidase + catalase) offer milder conditions (pH 7, 30°C) but require cofactor recycling, limiting scalability .

Data Contradiction Analysis

Q. Why do toxicity classifications for FDME vary across safety data sheets (SDS)?

- Analysis : Discrepancies arise from regulatory interpretations:

- Non-hazardous transport classification (DOT/IMDG) vs. irritant labeling (H315/H319) due to particle size (dust vs. bulk).

- PBT/vPvB Assessment : FDME is not classified as persistent or bioaccumulative, but SDS differences reflect regional thresholds (e.g., EU REACH vs. U.S. TSCA) .

Research Methodology Tables

| Synthesis Method | Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic Oxidation (HMF) | Pt/C, 100°C, 10 bar O | 92% | |

| Enzymatic Transesterification | Novozym 435, 70°C, toluene | 85% | |

| Electrocatalytic Oxidation | NiCoO, 1.4 V, pH 7 | 98% |

| Polymer Property | Glycol Chain (C#) | Crystallinity | T (°C) |

|---|---|---|---|

| Poly(butylene furanoate) | C4 | 35% | 85 |

| Poly(pentamethylene furanoate) | C5 | Mesophase | 72 |

| Poly(hexamethylene furanoate) | C6 | 45% | 78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.